molecular formula C15H13ClF3N3 B1405810 N-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-N-methyl-N'-[1-phenyl-eth-(E)-ylidene]-hydrazine CAS No. 1311283-77-8

N-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-N-methyl-N'-[1-phenyl-eth-(E)-ylidene]-hydrazine

Cat. No.: B1405810
CAS No.: 1311283-77-8
M. Wt: 327.73 g/mol
InChI Key: AVZZMMLVRUTBFS-UFFVCSGVSA-N
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Description

N-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-N-methyl-N’-[1-phenyl-eth-(E)-ylidene]-hydrazine is a complex organic compound known for its unique chemical structure and properties. This compound features a pyridine ring substituted with chloro and trifluoromethyl groups, a phenyl group, and a hydrazine moiety. Its distinct structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-N-methyl-N’-[1-phenyl-eth-(E)-ylidene]-hydrazine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving chlorination and trifluoromethylation.

    Hydrazine Formation: The hydrazine moiety is introduced through a reaction between a suitable hydrazine derivative and the pyridine intermediate.

    Condensation Reaction: The final step involves a condensation reaction between the hydrazine derivative and an aldehyde or ketone to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-N-methyl-N’-[1-phenyl-eth-(E)-ylidene]-hydrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro and trifluoromethyl groups on the pyridine ring can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Nucleophiles such as amines, thiols, and alkoxides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

N-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-N-methyl-N’-[1-phenyl-eth-(E)-ylidene]-hydrazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-N-methyl-N’-[1-phenyl-eth-(E)-ylidene]-hydrazine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-Chloro-4-(4-fluoro-2-methylphenyl)-3-pyridinyl)-N,α,α-trimethyl
  • 2-(3,5-Bis(trifluoromethyl)phenyl)-N-(6-chloro-4-(4-fluoro-2-methylphenyl)pyridin-3-yl)-N,2-dimethylpropanamide

Uniqueness

N-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-N-methyl-N’-[1-phenyl-eth-(E)-ylidene]-hydrazine stands out due to its unique combination of chloro, trifluoromethyl, and hydrazine functional groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

6-chloro-N-methyl-N-[(E)-1-phenylethylideneamino]-4-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClF3N3/c1-10(11-6-4-3-5-7-11)21-22(2)14-9-12(15(17,18)19)8-13(16)20-14/h3-9H,1-2H3/b21-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVZZMMLVRUTBFS-UFFVCSGVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NN(C)C1=NC(=CC(=C1)C(F)(F)F)Cl)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\N(C)C1=NC(=CC(=C1)C(F)(F)F)Cl)/C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-N-methyl-N'-[1-phenyl-eth-(E)-ylidene]-hydrazine
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N-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-N-methyl-N'-[1-phenyl-eth-(E)-ylidene]-hydrazine
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N-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-N-methyl-N'-[1-phenyl-eth-(E)-ylidene]-hydrazine
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N-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-N-methyl-N'-[1-phenyl-eth-(E)-ylidene]-hydrazine
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N-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-N-methyl-N'-[1-phenyl-eth-(E)-ylidene]-hydrazine
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N-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-N-methyl-N'-[1-phenyl-eth-(E)-ylidene]-hydrazine

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